

A Comparative Structural Analysis of Eukaryotic and Prokaryotic Formylglycine-Generating Enzymes

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Compound of Interest

Compound Name: *Formylglycine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional characteristics of eukaryotic and prokaryotic **Formylglycine-Generating Enzymes (FGEs)**. FGEs are crucial for the post-translational modification of sulfatases, converting a specific cysteine or serine residue into a C α -**formylglycine** (FGly), which is essential for their catalytic activity.^[1] Understanding the differences and similarities between these enzymes across different domains of life is vital for basic research and for the development of novel therapeutic strategies.

Quantitative Comparison of FGEs

The following table summarizes key quantitative data for representative eukaryotic (human) and prokaryotic (*Streptomyces coelicolor*) FGEs.

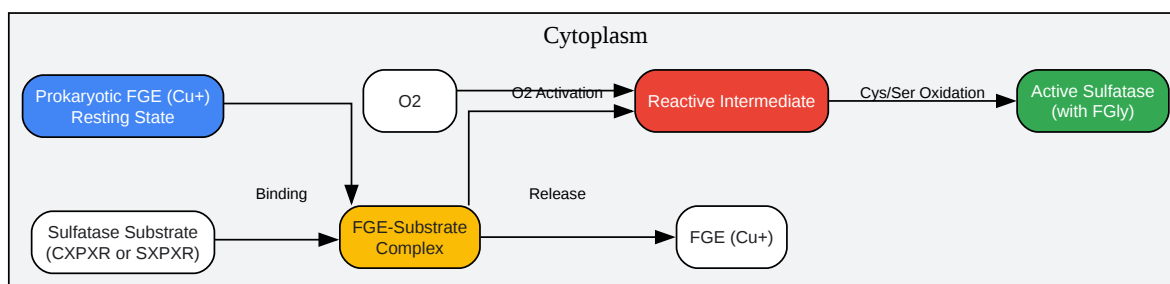
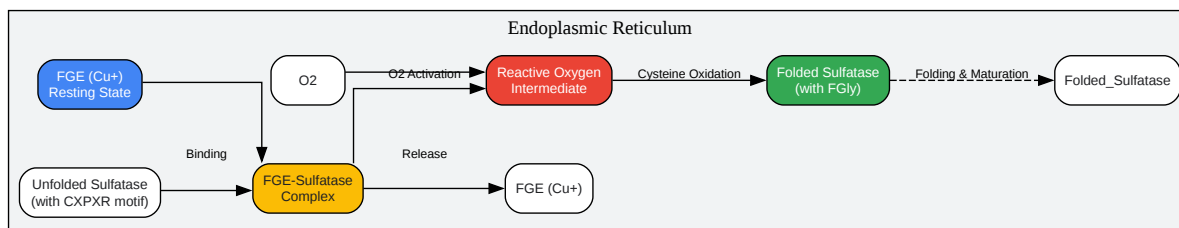
Parameter	Eukaryotic (Human) FGE	Prokaryotic (S. coelicolor) FGE	Reference
Substrate Specificity	Cysteine in CXPXR motif	Cysteine or Serine in CXPXR/SXPXR motif	[2]
Cellular Localization	Endoplasmic Reticulum	Cytoplasm	[1]
Metal Cofactor	Copper	Copper	[2][3]
Kinetic Parameters			
Km (peptide substrate)	130 μ M	110 μ M	[3]
kcat	0.20 s ⁻¹	0.28 s ⁻¹	[3]
kcat/Km	1.5 x 10 ³ M ⁻¹ s ⁻¹	2.5 x 10 ³ M ⁻¹ s ⁻¹	[3]
Structure Resolution	1.15 Å (PDB: 1Z70)	2.1 Å	[2][4]

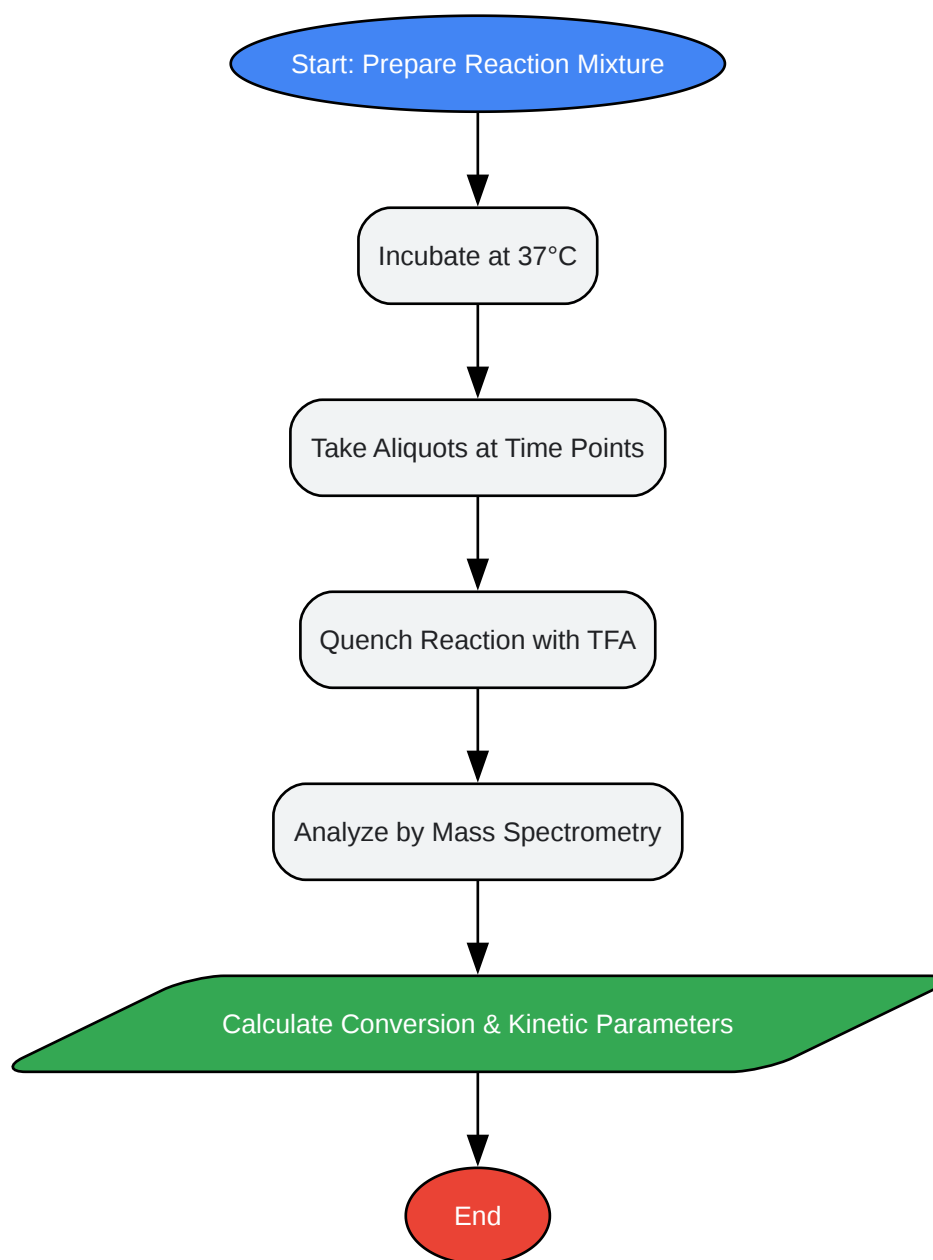
Structural and Mechanistic Insights

While eukaryotic and prokaryotic FGEs share a remarkably similar overall three-dimensional structure, key differences exist in their active sites and catalytic mechanisms.[2] Both enzymes utilize a copper-dependent mechanism for the oxidation of the target residue.[3]

Catalytic Mechanism of Eukaryotic FGE

The catalytic cycle of human FGE in the endoplasmic reticulum involves the recognition of a newly synthesized, unfolded sulfatase protein. The enzyme utilizes molecular oxygen to carry out the oxidation of a specific cysteine residue within the consensus sequence LCTPSR.[5]





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